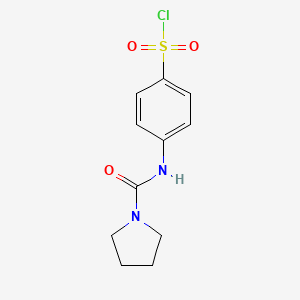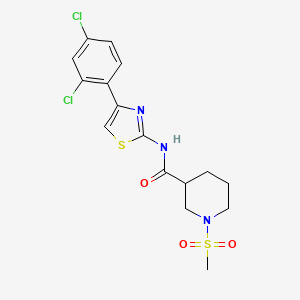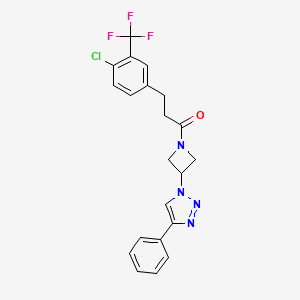
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound with a complex molecular structure. This compound is notable for its unique combination of functional groups, including a chloro-trifluoromethyl phenyl ring, a phenyl-triazole ring, and an azetidinyl-propanone framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Azetidinyl-Phenyl Intermediate
React 3-bromo-1-phenyl-propan-1-one with sodium azide in DMF under nitrogen atmosphere to form 3-(1-phenylazetidin-1-yl)-1-bromopropane.
Step 2: Formation of Triazole Intermediate
React the azetidinyl-phenyl intermediate with phenylacetylene and copper(I) iodide in the presence of an amine base to form the triazole ring via a click chemistry reaction.
Step 3: Final Coupling Reaction
Couple the triazole intermediate with 4-chloro-3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Typically involves batch synthesis in a controlled environment, utilizing high-purity reagents and precise reaction conditions to ensure the quality and yield of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the azetidinyl ring, leading to the formation of oxo-derivatives.
Reduction: It can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Halogen substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Azetidinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Iodinated or brominated phenyl derivatives.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Study of stereochemical effects in complex organic synthesis.
Biology
Investigated for its potential as a biochemical probe due to its multifaceted functional groups.
Studied for interactions with various biological macromolecules.
Medicine
Potential lead compound for developing new pharmaceuticals targeting central nervous system disorders due to its unique structural features.
Industry
Utilized in the synthesis of specialty chemicals.
Employed in research laboratories for developing new synthetic methodologies.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through multiple pathways due to its diverse functional groups.
Potential interactions with enzyme active sites, modifying biological activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(3-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-methyl-1H-1,2,3-triazol-1-yl)propan-1-one: Substituting the phenyl ring with a methyl group in the triazole moiety changes steric and electronic properties.
Uniqueness
That wraps it up—a deep dive into the world of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one. Curious to learn more about any particular section?
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N4O/c22-18-8-6-14(10-17(18)21(23,24)25)7-9-20(30)28-11-16(12-28)29-13-19(26-27-29)15-4-2-1-3-5-15/h1-6,8,10,13,16H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTLUIDMNUSJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)
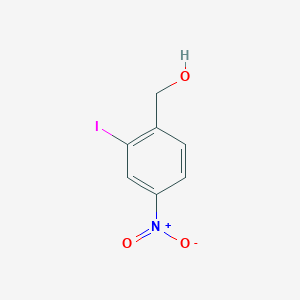
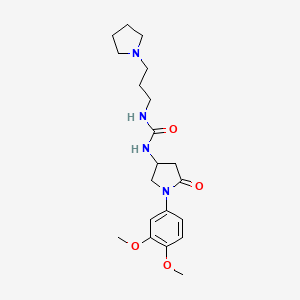
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)
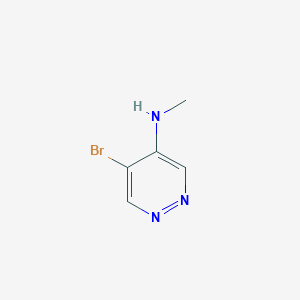
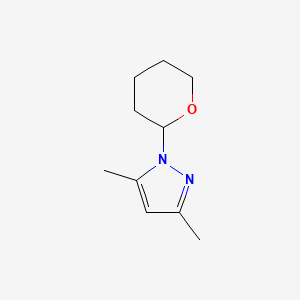
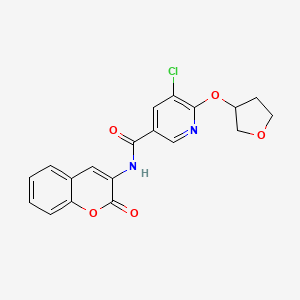
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2678526.png)
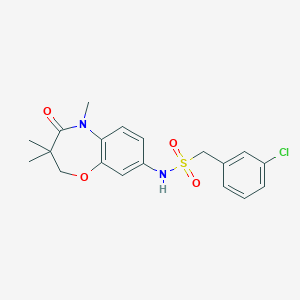
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)
